molecular formula C19H15N5O B2398151 4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile CAS No. 1424580-65-3

4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile

Cat. No. B2398151
CAS RN: 1424580-65-3
M. Wt: 329.363
InChI Key: KXLPINAYGMJQLH-UHFFFAOYSA-N
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Description

The compound is a derivative of oxadiazole, which is a class of organic compounds containing a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles have been reported to possess a broad spectrum of biological activity .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of acid derivatives with thiosemicarbazide . For example, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 can afford oxadiazole derivatives .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be complex due to the presence of various functional groups. The structure is typically confirmed using spectral analysis such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including acylation of the amino group with acid chlorides . Cyclization of acetamides by reaction with ammonium thiocyanate can yield thiazolidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary widely. For example, some compounds are fine-crystalline white or beige substances, insoluble in EtOH, poorly soluble in acetone, and readily soluble in DMF and DMSO .

Mechanism of Action

The mechanism of action of oxadiazole derivatives can vary depending on their specific structure and the biological target. Some oxadiazole derivatives have shown significant antibacterial activity against Salmonella typhi .

Future Directions

Oxadiazole derivatives represent an important class of heterocyclic compounds with a broad spectrum of biological activity. Future research may focus on synthesizing new oxadiazole derivatives and screening them against various biological targets to find new leads .

properties

IUPAC Name

[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]methyl-(3-ethylphenyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c1-2-14-4-3-5-17(10-14)24(13-21)12-18-22-23-19(25-18)16-8-6-15(11-20)7-9-16/h3-10H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLPINAYGMJQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC2=NN=C(O2)C3=CC=C(C=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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